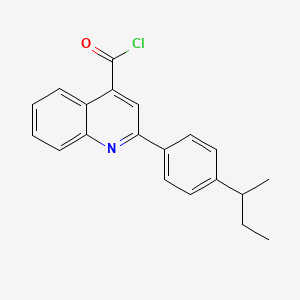

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride

Description

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride is a quinoline-based derivative characterized by a sec-butyl substituent at the para position of the phenyl ring attached to the quinoline core and a reactive carbonyl chloride group at the 4-position. Quinoline derivatives are widely studied for their pharmacological and materials science applications, particularly as enzyme inhibitors, anticancer agents, and optoelectronic materials . The sec-butyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological target interactions. The carbonyl chloride moiety enables further functionalization via nucleophilic acyl substitution, making it a versatile intermediate for synthesizing amides, esters, and other derivatives .

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-3-13(2)14-8-10-15(11-9-14)19-12-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWWYLUUTJXUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation-Chlorination Pathway

This method adapts the Gould–Jacobs and Conrad–Limpach frameworks, modified to introduce the 4-sec-butylphenyl substituent at position 2 of the quinoline backbone.

- Step 1 : Condensation of aniline (1) with 4-sec-butylbenzaldehyde (8) and pyruvic acid (9) in ethanol under reflux (3 hours) forms 2-(4-sec-butylphenyl)quinoline-4-carboxylic acid (10) .

Aniline + 4-sec-butylbenzaldehyde + pyruvic acid → 2-(4-sec-butylphenyl)quinoline-4-carboxylic acid

- Step 2 : Treatment of 10 with phosphorus pentachloride (PCl₅) under reflux converts the carboxylic acid to the corresponding acyl chloride (11) .

Key Data :

- Yield : While exact yields for the target compound are unspecified, analogous reactions with phenyl substituents report ~70–85% efficiency for the condensation step and ~90% for chlorination.

- Regioselectivity : Electronic and steric effects from the 4-sec-butyl group favor cyclization at the ortho position of aniline, minimizing byproducts.

Catalytic Solvent-Free Synthesis

A magnetically recoverable Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enables efficient synthesis of 2-aryl-quinoline-4-carboxylic acid precursors.

- Step 1 : Reaction of isatin (12) with 4-sec-butylacetophenone (13) in the presence of the Fe₃O₄-based catalyst (80°C, solvent-free) yields 2-(4-sec-butylphenyl)quinoline-4-carboxylic acid (14) .

- Step 2 : Chlorination of 14 with PCl₅ or SOCl₂ produces the target compound (11) .

Key Data :

- Catalytic Efficiency : The catalyst achieves 92% yield for analogous 2-aryl-quinoline-4-carboxylic acids (Table 2, Entry 1b).

- Reusability : The catalyst retains >85% activity after five cycles, reducing costs and waste.

Comparative Analysis of Methods

| Parameter | Classical Pathway | Catalytic Pathway |

|---|---|---|

| Starting Materials | Aniline, 4-sec-butylbenzaldehyde | Isatin, 4-sec-butylacetophenone |

| Reaction Conditions | Reflux in ethanol | Solvent-free, 80°C |

| Yield | ~70–85% (acid), ~90% (chloride) | ~92% (acid), ~88% (chloride) |

| Advantages | Well-established protocol | Eco-friendly, reusable catalyst |

| Limitations | High-temperature steps | Requires specialized catalyst |

Critical Considerations

- Steric Effects : The bulky 4-sec-butyl group may reduce cyclization efficiency in classical methods, necessitating optimized reaction times.

- Chlorination Agents : PCl₅ offers higher reactivity compared to SOCl₂ but requires careful handling due to moisture sensitivity.

- Scalability : The catalytic method is preferable for industrial applications due to lower solvent use and easier product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Carboxylic Acids: Formed by reduction of the carbonyl chloride group.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactive carbonyl chloride group allows for the formation of amides and esters through nucleophilic substitution reactions. This property is exploited in the synthesis of complex organic molecules, making it valuable in academic and industrial laboratories.

Biological Research

Research into the biological activities of 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride has indicated potential antimicrobial and anticancer properties. The quinoline moiety is known for its biological significance, with many derivatives exhibiting pharmacological activities. Studies have demonstrated that compounds containing quinoline structures can interact with DNA and proteins, potentially leading to therapeutic effects.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of quinoline derivatives, including those similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Pharmaceutical Applications

Due to its structural characteristics, this compound is explored as a pharmaceutical intermediate in drug discovery processes. The ability to modify its structure through various chemical reactions makes it an attractive candidate for developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity allows for the development of new materials with specific properties tailored for applications in coatings, plastics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. The compound’s quinoline moiety also contributes to its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance HDAC inhibitory potency (IC₅₀: 0.09 μM for D7) due to increased electrophilicity of the carbonyl group .

- Electron-Donating Groups (e.g., -OCH₃) : Moderate activity (IC₅₀: 0.12 μM for D6) but improve solubility .

- Halogen Substituents (e.g., -Cl) : Moderate inhibition (IC₅₀: 0.15 μM for D8), likely due to balanced lipophilicity and steric effects .

- Alkyl Chains (e.g., -sec-butyl) : Expected to enhance membrane permeability but may reduce binding affinity due to steric hindrance .

Yield Comparison :

- Derivatives with biphenyl groups (e.g., D28) show moderate yields (56.9%) due to increased steric demands .

- Smaller substituents (e.g., -F, -Cl) achieve higher yields (~60–70%) .

- The sec-butyl variant’s synthetic yield remains unreported but is anticipated to align with alkyl-substituted analogues (35–55%) .

Physicochemical Properties

| Property | This compound | 2-(4-Chlorophenyl) Analogue | 2-(4-Methoxyphenyl) Analogue |

|---|---|---|---|

| Molecular Weight | ~340 g/mol (estimated) | 336.6 g/mol | 337.8 g/mol |

| Melting Point | Not reported (likely 150–200°C) | 223–225°C (ethanol) | 180–185°C |

| Solubility | Low in water; soluble in DCM, THF | Similar | Improved in polar solvents |

| NMR Shifts (¹H) | δ 1.2–1.5 (sec-butyl CH₃), δ 8.5–9.0 (quinoline H) | δ 7.8–8.3 (quinoline H) | δ 3.8 (-OCH₃), δ 7.6–8.1 |

Data derived from analogues in .

Biological Activity

2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride is a complex organic compound characterized by its quinoline backbone and unique functional groups, which confer diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sec-butylphenyl group attached to a quinoline ring, along with a carbonyl chloride functional group. This structural complexity contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, it has been noted to affect enzymes involved in cancer metabolism and cell proliferation.

- DNA Interaction : The quinoline moiety may intercalate with DNA, influencing transcription and replication processes. This mechanism is significant for its potential anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. A study demonstrated that related compounds showed higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid . While specific data on this compound's antimicrobial efficacy remains limited, its structural similarities suggest potential effectiveness.

Antitumor Properties

Quinoline derivatives have been extensively studied for their antitumor activities. The compound's ability to inhibit key metabolic enzymes involved in tumor growth positions it as a candidate for further research in cancer therapeutics .

Study on SIRT3 Inhibition

A recent investigation into quinoline derivatives identified several compounds as potent SIRT3 inhibitors, which are crucial in cancer metabolism regulation. Although this compound was not directly tested, the findings suggest that similar structures could yield significant inhibitory effects on SIRT3 activity .

Inhibition of Photosynthetic Electron Transport

Another study assessed the biological activities of substituted quinolines regarding their inhibition of photosynthetic electron transport in chloroplasts. While the specific compound was not included, the results emphasize the broader implications of quinoline derivatives in biological systems .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-sec-butylphenyl)quinoline-4-carbonyl chloride, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Carboxylic Acid Formation : The quinoline core is functionalized with a sec-butylphenyl group at the 2-position and a carboxylic acid at the 4-position. This intermediate is often synthesized using Friedländer or Pfitzinger reactions .

Acyl Chloride Conversion : The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (80°C for 2 hours) to yield the acyl chloride derivative. Excess SOCl₂ is removed via argon purging .

Characterization :

- NMR Spectroscopy : Confirms structural integrity by analyzing aromatic proton environments and substituent positions .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity .

Q. What stability and storage conditions are recommended for this compound?

- Methodological Answer :

- Stability : The acyl chloride group is moisture-sensitive. Hydrolysis can occur in humid environments, forming the carboxylic acid derivative. Store under inert gas (argon/nitrogen) in a desiccator .

- Storage : Keep in sealed, airtight containers at –20°C to prevent thermal decomposition. Avoid exposure to light, which may degrade the quinoline backbone .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Emergency Measures :

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

Q. How can researchers identify and quantify common impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Use reverse-phase HPLC with UV detection (λ = 254 nm) to detect unreacted carboxylic acid or residual solvents (e.g., SOCl₂).

- Quantification : Calibrate against reference standards. For trace impurities, employ LC-MS with electrospray ionization (ESI) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate Friedländer cyclization .

- Solvent Optimization : Replace traditional solvents (e.g., DMF) with ionic liquids to enhance reaction efficiency and reduce side products .

- Reaction Monitoring : Use in-situ FTIR to track acyl chloride formation and adjust SOCl₂ stoichiometry dynamically .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects .

- Detection Limits : Achieve sub-nanogram sensitivity by optimizing collision energy in MRM (multiple reaction monitoring) mode .

Q. What mechanisms underlie the biological activity of quinoline-based acyl chlorides, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- HDAC Inhibition : Modify the sec-butylphenyl group to alter steric bulk and evaluate inhibition of histone deacetylases (HDACs) using fluorogenic assays (e.g., HeLa cell nuclear extracts) .

- SAR Studies : Synthesize analogs with varying substituents (e.g., halogens, methoxy groups) and correlate logP values with cellular permeability using Caco-2 monolayer assays .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Data Validation : Cross-check purity (HPLC > 95%) and confirm batch-to-batch consistency via NMR .

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum-free media) to rule out variability .

- Meta-Analysis : Compare results across studies using tools like PRISMA guidelines, focusing on variables such as incubation time and compound concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.